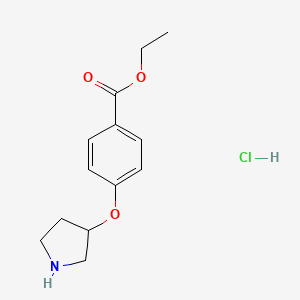![molecular formula C13H20ClNO3 B1397721 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220036-68-9](/img/structure/B1397721.png)
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1361115-33-4 . It has a molecular weight of 257.76 . The IUPAC name for this compound is 3-(3,5-dimethoxybenzyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride is1S/C13H19NO2.ClH/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Synthesis and Anti-inflammatory Activities : A study by Ikuta et al. (1987) focused on the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are analogs to 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine, evaluated for anti-inflammatory and analgesic properties, revealing potential as dual inhibitors of prostaglandin and leukotriene synthesis with a wider safety margin than indomethacin or piroxicam (Ikuta et al., 1987).
Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, related to 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine, demonstrating significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential in cancer research (Grivsky et al., 1980).
Oxytocin Receptor Antagonism : SSR126768A, containing a dimethoxybenzyl component, was studied by Serradeil-Le Gal et al. (2004) for its role as an oxytocin receptor antagonist, showing potential for the management of preterm labor (Serradeil-Le Gal et al., 2004).
Chemical Synthesis and Protective Groups
Use in Oligoribonucleotide Synthesis : Takaku et al. (1986) utilized a dimethoxybenzyl group, closely related to the 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine structure, as a protecting group for oligoribonucleotide synthesis, highlighting its utility in nucleic acid chemistry (Takaku et al., 1986).
Novel Carboxy Protecting Groups : Kim and Misco (1985) explored dimethoxybenzyl esters, closely related to the query compound, as carboxy protecting groups, indicating their efficiency and applicability in organic synthesis (Kim & Misco, 1985).
Synthesis of Haptens for Immunoassays : Desai and Amin (1991) synthesized 4-carboxyl-substituted analogues of trans-3'-hydroxycotinine using a benzyl protected intermediate, demonstrating the role of benzyl groups in immunoassay development (Desai & Amin, 1991).
Electropolymerization and Conducting Polymers
- Development of Conducting Polymers : Sotzing et al. (1996) studied derivatized bis(pyrrol-2-yl) arylenes, including dimethoxybenzene derivatives similar to the query compound, for their low oxidation potentials and stability in conducting polymers (Sotzing et al., 1996).
Inhibitors and Therapeutics
- Development of Alzheimer's Therapeutics : Gupta et al. (2020) synthesized N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives, structurally related to the query compound, as potential anti-Alzheimer's agents, demonstrating their pharmacological relevance (Gupta et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-12-5-10(6-13(7-12)16-2)9-17-11-3-4-14-8-11;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIRCRHGWNXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-4-[2-Bromo-4-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397638.png)
![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)
![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)
![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397657.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)